molecular formula C14H21N5O2S2 B068707 Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester CAS No. 180301-43-3

Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester

Cat. No. B068707
CAS RN: 180301-43-3
M. Wt: 355.5 g/mol
InChI Key: WDIRJZXAQSLJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester, also known as EDDP, is a metabolite of methadone, a synthetic opioid used for pain management and opioid addiction treatment. EDDP has gained attention as a potential biomarker for methadone use due to its long half-life and detectability in urine samples for up to 10 days after methadone use.

Mechanism of Action

The exact mechanism of action of Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester is not well understood. It is thought to be a result of the metabolism of methadone, which is converted to Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester and other metabolites in the liver. Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester is excreted in the urine and can be detected through laboratory testing.
Biochemical and Physiological Effects
Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester does not have any known biochemical or physiological effects beyond its potential use as a biomarker for methadone use.

Advantages and Limitations for Lab Experiments

One advantage of using Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester as a biomarker for methadone use is its long half-life, which allows for detection in urine samples for up to 10 days after use. This makes it a useful tool for clinical and forensic testing. However, one limitation is that Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester is not specific to methadone use and can also be detected in urine samples from individuals who have ingested other drugs that contain similar chemical structures.

Future Directions

There are several potential future directions for research on Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester. One area of interest is the development of more specific biomarkers for methadone use that can distinguish between methadone and other drugs with similar chemical structures. Another area of interest is the use of Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester as a predictor of treatment outcomes in methadone maintenance therapy. Additionally, further research is needed to better understand the metabolism and excretion of Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester and other methadone metabolites.

Synthesis Methods

The synthesis of Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester involves the reaction of diethylcarbamodithioate with 2-amino-1,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxopurine in the presence of a base such as sodium hydroxide. The product is then purified through column chromatography.

Scientific Research Applications

Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester has been studied as a potential biomarker for methadone use in clinical and forensic settings. It has been found to be a reliable indicator of recent methadone use, with detectable levels in urine samples for up to 10 days after use. Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester has also been studied in the context of methadone maintenance treatment, with some research suggesting that Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester levels may be predictive of treatment outcomes.

properties

CAS RN

180301-43-3

Product Name

Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester

Molecular Formula

C14H21N5O2S2

Molecular Weight

355.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C14H21N5O2S2/c1-5-18(6-2)14(22)23-8-7-19-9-15-11-10(19)12(20)17(4)13(21)16(11)3/h9H,5-8H2,1-4H3

InChI Key

WDIRJZXAQSLJGW-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SCCN1C=NC2=C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CCN(CC)C(=S)SCCN1C=NC2=C1C(=O)N(C(=O)N2C)C

Other CAS RN

180301-43-3

synonyms

Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6 -dioxo-7H-purin-7-yl)ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.